3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea
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Overview
Description
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea is a compound that features a bithiophene core linked to a methoxyphenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea typically involves a multi-step process. One common method includes the Stille coupling reaction, which is used to form the bithiophene core. This reaction involves the coupling of a stannylated thiophene with a halogenated thiophene under palladium catalysis .
The methoxyphenyl urea moiety can be introduced through a reaction between 4-methoxyphenyl isocyanate and an amine derivative of the bithiophene core. This reaction is typically carried out under mild conditions, often at room temperature, to ensure the stability of the urea linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms onto the thiophene rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea has several applications in scientific research:
Materials Science: It is used as a hole transport material in perovskite solar cells, contributing to improved power conversion efficiencies.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. In the context of perovskite solar cells, the compound acts as a hole transport material, facilitating the movement of positive charges and thereby enhancing the efficiency of the solar cell . In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler derivative without the methoxyphenyl urea moiety.
4-Methoxyphenyl isocyanate: A precursor used in the synthesis of the target compound.
N- [2,5-bis (2,2,2-trifluoroethoxy)benzoyl]-N′- (4-methoxyphenyl)urea: Another urea derivative with different substituents.
Uniqueness
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea is unique due to its combination of a bithiophene core and a methoxyphenyl urea moiety. This structure imparts specific electronic and steric properties, making it particularly effective as a hole transport material in solar cells and a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQKCYGSHJRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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